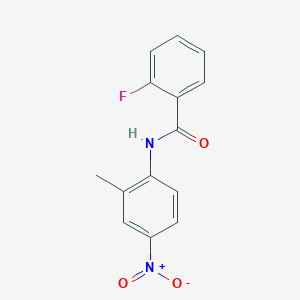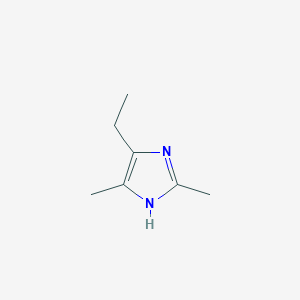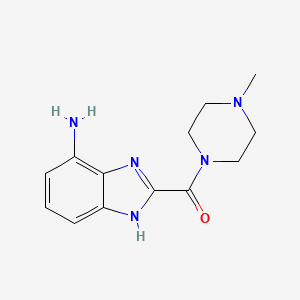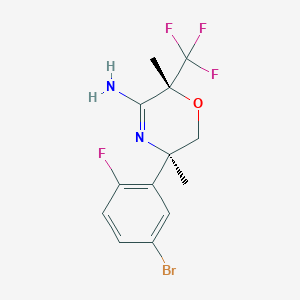
8-Oxo-8-(pyridin-3-yl)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxo-8-(pyridin-3-yl)octanoic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol This compound features a pyridine ring attached to an octanoic acid chain with an oxo group at the eighth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-8-(pyridin-3-yl)octanoic acid typically involves the reaction of pyridine derivatives with octanoic acid under specific conditions. One common method includes the use of a pyridine derivative, such as 3-pyridinecarboxaldehyde, which undergoes a condensation reaction with octanoic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxo-8-(pyridin-3-yl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
8-Oxo-8-(pyridin-3-yl)octanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Oxo-8-(pyridin-3-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo group and pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. These interactions can modulate cellular processes and pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4-(pyridin-3-yl)butanoic acid: A shorter-chain analog with similar chemical properties.
8-Hydroxy-8-(pyridin-3-yl)octanoic acid: A hydroxylated derivative with different reactivity.
3-Pyridineoctanoic acid: Lacks the oxo group, resulting in different chemical behavior.
Uniqueness
8-Oxo-8-(pyridin-3-yl)octanoic acid is unique due to its specific structural features, including the oxo group at the eighth position and the pyridine ring
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
8-oxo-8-pyridin-3-yloctanoic acid |
InChI |
InChI=1S/C13H17NO3/c15-12(11-6-5-9-14-10-11)7-3-1-2-4-8-13(16)17/h5-6,9-10H,1-4,7-8H2,(H,16,17) |
Clé InChI |
LTINGCSDSVQJFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(Tetrahydro-2H-pyran-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8278491.png)







